molecular formula C9H14O4 B13651926 (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid

Cat. No.: B13651926
M. Wt: 186.20 g/mol
InChI Key: MWJPBFXDEUIWAA-NKWVEPMBSA-N
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Description

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a cyclopentane ring substituted with ethoxycarbonyl and carboxylic acid groups, makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid typically involves the use of enantioselective catalytic processes to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing chiral catalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which (1S,3R)-3-Ethoxycarbonylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1S,3R)-3-ethoxycarbonylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

MWJPBFXDEUIWAA-NKWVEPMBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C1)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(C1)C(=O)O

Origin of Product

United States

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